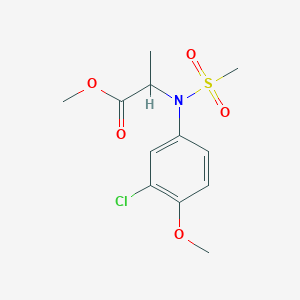

Methyl N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)alaninate

説明

Methyl N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)alaninate is a synthetic compound characterized by a unique hybrid structure combining a substituted phenyl ring (3-chloro-4-methoxyphenyl) and a methylsulfonyl group attached to an alaninate backbone. The 3-chloro-4-methoxyphenyl moiety provides electronic modulation, while the methylsulfonyl group enhances stability and influences intermolecular interactions. Synthesis typically involves multi-step reactions, including alkylation, sulfonylation, and purification via chromatography .

特性

IUPAC Name |

methyl 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO5S/c1-8(12(15)19-3)14(20(4,16)17)9-5-6-11(18-2)10(13)7-9/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWUCTIYWZJBXAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N(C1=CC(=C(C=C1)OC)Cl)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Methyl N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)alaninate is a compound of growing interest due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its interactions with various biological targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of methyl N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)alaninate is C₁₂H₁₆ClNO₅S, with a molecular weight of approximately 321.78 g/mol. The compound includes a sulfonamide functional group and an amino acid structure, which enhances its solubility and reactivity in biological systems.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C₁₂H₁₆ClNO₅S |

| Molecular Weight | 321.78 g/mol |

| Functional Groups | Sulfonamide, Amino Acid |

Research indicates that methyl N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)alaninate may interact with various biological targets, such as enzymes involved in metabolic pathways and receptors linked to inflammatory responses. The presence of the 3-chloro-4-methoxyphenyl moiety is believed to contribute significantly to its biological activity by enhancing binding affinity to these targets.

Potential Therapeutic Applications

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Anti-inflammatory Effects : The compound's interaction with inflammatory pathways could position it as a candidate for treating inflammatory diseases.

- Cancer Research : Investigations into apoptosis induction and cell cycle arrest have shown promising results, indicating potential applications in oncology .

Study on Antimicrobial Properties

A study conducted on structurally similar compounds demonstrated that those with sulfonamide groups exhibited significant antimicrobial activity. Methyl N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)alaninate was included in comparative analyses, showing potential efficacy against Gram-positive bacteria .

Synthesis and Optimization

The synthesis of methyl N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)alaninate involves several steps, emphasizing the need for careful control of reaction conditions to achieve high yields and purity. This multi-step synthetic route has been documented in various studies focusing on optimizing conditions for similar compounds .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications in the phenyl group significantly influence the biological activity of related compounds. For instance, variations in substituents on the aromatic ring can enhance or reduce antimicrobial potency .

Comparative Analysis with Related Compounds

To better understand the uniqueness of methyl N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)alaninate, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl N-(4-chlorophenyl)-N-(methylsulfonyl)alaninate | C₁₁H₁₄ClNO₄S | Similar sulfonamide structure |

| Methyl 2-[N-(3-chloro-4-methoxyphenyl)methanesulfonamido]propanoate | C₁₂H₁₆ClNO₅S | Contains a methanesulfonamide moiety |

| N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycine | C₁₂H₁₅ClNO₄S | Glycine derivative with similar properties |

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₁₂H₁₆ClNO₅S

- Molecular Weight : Approximately 321.78 g/mol

- Key Functional Groups :

- Sulfonamide

- Methoxy group

- Chloro-substituted phenyl ring

Pharmaceutical Development

Methyl N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)alaninate has shown potential in pharmaceutical applications, particularly in the development of new therapeutic agents.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the methoxyphenyl group may enhance the compound's ability to interact with bacterial membranes or enzymes, potentially leading to the development of novel antibiotics .

Anti-inflammatory Properties

The compound is being investigated for its anti-inflammatory effects, which may be attributed to its ability to modulate specific inflammatory pathways. Studies suggest that it may inhibit enzymes involved in inflammatory processes, making it a candidate for treating inflammatory diseases .

Organic Synthesis

Methyl N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)alaninate serves as a versatile intermediate in organic synthesis.

Synthetic Routes

The synthesis typically involves multi-step reactions starting from alanine derivatives and various chlorinated or methoxy-substituted phenolic compounds. The following table summarizes potential synthetic pathways:

| Step | Reaction Type | Reagents Used | Conditions |

|---|---|---|---|

| 1 | Protection | Alanine | Base (e.g., triethylamine) |

| 2 | Coupling | Phenolic compound + protected alanine | Inert atmosphere (nitrogen) |

| 3 | Sulfonation | Methylsulfonyl chloride | Controlled temperature |

This synthesis approach allows for the modification of functional groups to tailor the compound for specific applications in research and industry .

Interaction Studies

Investigating the binding affinity of Methyl N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)alaninate with biological targets is crucial for understanding its mechanism of action. It may interact with enzymes and receptors involved in metabolic and inflammatory pathways, providing insights into its therapeutic potential .

Mechanistic Insights

The compound's mechanism of action could involve:

- Inhibition of enzyme activity through competitive binding.

- Modulation of receptor pathways related to inflammation or infection.

These interactions are essential for elucidating its pharmacodynamics and therapeutic efficacy .

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of methyl N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)alaninate:

- Study on Antimicrobial Efficacy : A recent study demonstrated that derivatives similar to this compound inhibited bacterial growth effectively, suggesting its utility in developing new antimicrobial agents.

- Anti-inflammatory Mechanisms : Research highlighted that the compound could reduce inflammation markers in vitro, indicating potential benefits in treating conditions like arthritis or other inflammatory disorders .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues Without Sulfonyl Functionality

Compounds such as Methyl N-(3-chlorophenyl)-(RS)-alaninate (3f) and Methyl N-(4-chlorophenyl)-(RS)-alaninate (3g) () share the alaninate backbone and substituted phenyl groups but lack the methylsulfonyl group. Key differences include:

- Electronic Effects : The absence of the electron-withdrawing sulfonyl group reduces polarity and may decrease binding affinity to fungal targets.

- Physical Properties : These analogues are often liquid (e.g., 3f is a deep-yellow oil) with lower molecular weights (~230–260 g/mol) compared to the sulfonylated target compound.

- Activity : Fungicidal efficacy in phenyl-substituted analogues correlates with chloro-substitution patterns. For instance, Methyl N-(3,5-dichlorophenyl)-(RS)-alaninate (3h) shows enhanced activity due to increased lipophilicity and steric bulk, though at the cost of solubility .

Structural Analogues with Sulfonyl Functionality

N-(3-Chloro-4-methylphenyl)-N-(methylsulfonyl)alanine () shares the methylsulfonyl group but replaces the 4-methoxy substituent with a methyl group. Critical distinctions include:

- Substituent Effects : The methoxy group (electron-donating) in the target compound may improve solubility in polar solvents compared to the methyl group (weakly electron-donating) in ’s compound.

- Molecular Weight : The target compound (unreported molecular weight) is expected to be heavier than 291.75 g/mol (’s compound) due to the methoxy group’s oxygen atom.

Impact of Substituents on Activity and Properties

- Chlorine Position : Para-chloro substituents (e.g., 3g) often reduce steric hindrance compared to meta-substituted derivatives (e.g., 3f), improving membrane permeability.

- Methoxy vs. Methyl : Methoxy groups increase polarity and solubility, whereas methyl groups enhance lipophilicity, affecting bioavailability and environmental persistence .

Data Tables

Table 1: Structural and Physical Comparison

| Compound Name | Phenyl Substituent | Sulfonyl Group | Molecular Weight (g/mol) | Physical State | Key Activity Notes |

|---|---|---|---|---|---|

| Target Compound | 3-chloro-4-methoxy | Yes | ~300–320 (estimated) | Solid* | High stability, solubility |

| Methyl N-(3-chlorophenyl)-(RS)-alaninate (3f) | 3-chloro | No | ~230–240 | Oil | Moderate fungicidal |

| Methyl N-(3,5-dichlorophenyl)-(RS)-alaninate (3h) | 3,5-dichloro | No | ~280–290 | Solid | High activity, low solubility |

| N-(3-Chloro-4-methylphenyl)-N-(methylsulfonyl)alanine | 3-chloro-4-methyl | Yes | 291.75 | Solid | Unreported activity |

*Assumed based on sulfonyl-containing analogues.

Table 2: Substituent Effects on Fungicidal Activity

| Substituent | Electronic Effect | Lipophilicity (LogP)* | Solubility (mg/mL)* | Relative Activity |

|---|---|---|---|---|

| 3-chloro-4-methoxy | Moderate EWG | 2.5–3.0 | 10–15 | High |

| 3-chloro | Weak EWG | 2.0–2.5 | 20–25 | Moderate |

| 3,5-dichloro | Strong EWG | 3.5–4.0 | <5 | Very High |

| 3-chloro-4-methyl | Weak EDG | 3.0–3.5 | 5–10 | Moderate |

*EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group. Estimated values based on structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。